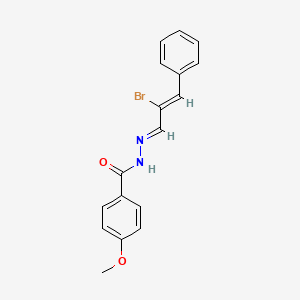

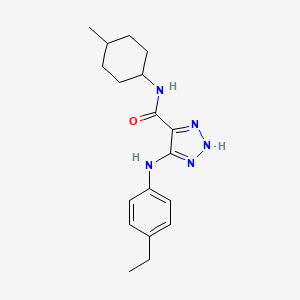

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide” is a complex organic molecule that contains a pyrimidine ring and a morpholine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleic acids. Morpholine is a common motif in many pharmaceuticals due to its polarity and basicity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the basicity of the pyrimidine and morpholine rings, as well as the electrophilicity of the carbonyl group in the propanamide moiety .Aplicaciones Científicas De Investigación

Cancer Therapy Applications

The compound MGCD0103, structurally related to the queried chemical, has been identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. This compound is orally bioavailable and has demonstrated significant antitumor activity in vivo, with promising implications as an anticancer drug (Zhou et al., 2008).

Parkinson's Disease Imaging

In the context of Parkinson's disease, a potential PET imaging agent for the LRRK2 enzyme, [11C]HG-10-102-01, has been synthesized. This agent could facilitate the in vivo study of LRRK2's role in Parkinson's disease and possibly aid in the development of therapeutic interventions (Wang et al., 2017).

Antimicrobial Activity

Pyrimidine-triazole derivatives synthesized from a 4-(4-aminophenyl)morpholin-3-one molecule showed antimicrobial activity against selected bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Chemical Synthesis and Characterization

Dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized via a one-pot Biginelli synthesis. These derivatives were obtained in good yield through a simple and efficient method, showcasing the versatility of incorporating morpholine into complex molecules for various scientific applications (Bhat et al., 2018).

Mecanismo De Acción

Target of Action

Pyrimidines and morpholines can interact with a variety of biological targets. For example, pyrimidines are essential components of nucleic acids and can interact with enzymes involved in DNA replication and transcription . Morpholines are often used in drug development for their ability to interact with various receptors and enzymes .

Mode of Action

The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrimidines and morpholines can act as inhibitors, activators, or modulators of their targets, leading to various biological effects .

Biochemical Pathways

Pyrimidines and morpholines can be involved in various biochemical pathways due to their wide range of targets. For example, pyrimidines play a crucial role in nucleic acid synthesis and metabolism .

Pharmacokinetics

The ADME properties of a compound depend on its specific structure. Generally, pyrimidines and morpholines have good bioavailability and can be designed to have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Pyrimidines and morpholines can have various effects, such as inhibiting cell growth, modulating immune response, or altering neurotransmission .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Pyrimidines and morpholines are generally stable under physiological conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-5,8-9H,6-7,10-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLLNUMWMFUFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)

![2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2701352.png)

![3,6-dichloro-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2701353.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2701355.png)

![(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide](/img/structure/B2701356.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2701358.png)

![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2701359.png)

![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)